molecular formula C12H14N2O B13232930 3-(Propan-2-yloxy)isoquinolin-1-amine

3-(Propan-2-yloxy)isoquinolin-1-amine

Cat. No.: B13232930
M. Wt: 202.25 g/mol
InChI Key: CCDGRCGALWVDKQ-UHFFFAOYSA-N
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Description

3-(Propan-2-yloxy)isoquinolin-1-amine is a chemical compound with the molecular formula C₁₂H₁₄N₂O It is an isoquinoline derivative, which means it contains a fused benzene and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yloxy)isoquinolin-1-amine typically involves the reaction of isoquinoline derivatives with propan-2-ol under specific conditions. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment. This environmentally friendly technique allows for the high-yield synthesis of various N-isoquinolin-1-yl carbamates .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalyst-free techniques. The process is optimized for high yield and purity, ensuring the compound meets the necessary standards for research and application.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yloxy)isoquinolin-1-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(Propan-2-yloxy)isoquinolin-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Propan-2-yloxy)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Propan-2-yloxy)isoquinolin-1-amine is unique due to its specific isoquinoline structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-propan-2-yloxyisoquinolin-1-amine

InChI

InChI=1S/C12H14N2O/c1-8(2)15-11-7-9-5-3-4-6-10(9)12(13)14-11/h3-8H,1-2H3,(H2,13,14)

InChI Key

CCDGRCGALWVDKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=CC=CC=C2C(=N1)N

Origin of Product

United States

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